2-Acetyl-3-methylpyridine
Overview
Description
2-Acetyl-3-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a heterocyclic aromatic organic compound. The compound has a methyl group and an acetyl group attached to the pyridine ring. The presence of these substituents can significantly alter the chemical and physical properties of the pyridine ring, as well as its reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of compounds related to 2-acetyl-3-methylpyridine can be achieved through domino reactions, which are a series of reactions where the product of one reaction serves as the starting material for the next. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Although the study does not directly mention 2-acetyl-3-methylpyridine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-acetyl-3-methylpyridine, such as 2-amino-3-methylpyridinium acetate, reveals the presence of hydrogen-bonded rings and zigzag chains formed by hydrogen bonds between the pyridinium and acetate ions . The dihedral angle between the pyridinium ring and the acetate ion is small, indicating a planar structure which could influence the reactivity of the molecule. The fully protonated heterocycle allows for amine-imine tautomerization, which is a significant aspect of the molecular structure that could affect the chemical behavior of 2-acetyl-3-methylpyridine .
Chemical Reactions Analysis
The acetylation of aminopyridines, which is a reaction relevant to the formation of acetyl groups on pyridine rings, proceeds at the amino nitrogen for 2- and 3-aminopyridines . This suggests that the acetylation of 2-acetyl-3-methylpyridine would likely follow a similar mechanism, with the acetyl group being directly attached to the nitrogen atom. The presence of a methyl substituent, as in 2-acetyl-3-methylpyridine, can block certain pathways, such as the formation of a ring N-acetyl intermediate, which is observed in the acetylation of 4-aminopyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetyl-3-methylpyridine can be inferred from related compounds. For example, the synthesis of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione involves reactions that could provide insights into the reactivity of the acetyl and methyl groups on the pyridine ring . The study of its alkylation, bromination, and conversion reactions can shed light on the electrophilic and nucleophilic sites of the molecule, which are crucial for understanding its chemical properties . The physical properties such as solubility, melting point, and boiling point would be influenced by the substituents on the pyridine ring and can be determined experimentally.
Scientific Research Applications
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Flow Synthesis of 2-Methylpyridines via α-Methylation
- Application Summary : This research involves the synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
- Results : The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification . The method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
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Pyridine: The Scaffolds with Significant Clinical Diversity
- Application Summary : Pyridine and its analogous forms are used as a source of clinically useful agents in medicinal chemistry research . This scaffold has been incorporated in a diverse range of drug candidates approved by the FDA .
- Results : Pyridine-based molecules have shown high potency and selectivity in many biological systems .
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Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary : This research involves the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .
- Methods of Application : The synthesis involves several steps, including the use of 2-fluoro-4-methylpyridine as a starting material . The overall yield could be increased from 3.6% to 29.4% .
- Results : The synthesized inhibitors demonstrated potent inhibitory activity against p38α MAP kinase .
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Flavoring Substance in Food Industry
- Application Summary : 2-Acetylpyridine is a viscous colorless liquid that is widely used as a flavoring substance . It contributes to the flavor of corn tortillas, popcorn, and beer .
- Methods of Application : It is found in malt and produced by the Maillard reaction and by nixtamalization .
- Results : The use of 2-Acetylpyridine enhances the flavor of various food products .
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Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary : This research involves the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .
- Methods of Application : The synthesis involves several steps, including the use of 2-fluoro-4-methylpyridine as a starting material . The overall yield could be increased from 3.6% to 29.4% .
- Results : The synthesized inhibitors demonstrated potent inhibitory activity against p38α MAP kinase .
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Flavoring Substance in Food Industry
- Application Summary : 2-Acetylpyridine is a viscous colorless liquid that is widely used as a flavoring substance . It contributes to the flavor of corn tortillas, popcorn, and beer .
- Methods of Application : It is found in malt and produced by the Maillard reaction and by nixtamalization .
- Results : The use of 2-Acetylpyridine enhances the flavor of various food products .
Safety And Hazards
Future Directions
Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space. In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
1-(3-methylpyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYISHRLXIIZBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517259 | |
Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-methylpyridine | |
CAS RN |
85279-30-7 | |
Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methylpyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.